molecular formula C17H15F3N2O5S B3508236 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoic acid

2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoic acid

Cat. No. B3508236
M. Wt: 416.4 g/mol
InChI Key: VYARKLLAQHGQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoic acid, also known as Meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It belongs to the family of fenamate drugs, which are known for their potent anti-inflammatory and analgesic properties.

Mechanism of Action

2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoic acid acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response, and their production is increased during inflammation. By inhibiting COX enzymes, 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoic acid acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoic acid acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of immune cells to sites of inflammation.

Advantages and Limitations for Lab Experiments

2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoic acid acid has several advantages for lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. It has also been extensively studied, and its mechanism of action is well understood. However, like all NSAIDs, 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoic acid acid has limitations. It can cause gastrointestinal side effects such as nausea, vomiting, and diarrhea, and it can also increase the risk of cardiovascular events such as heart attack and stroke.

Future Directions

There are several future directions for the study of 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoic acid acid. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in vivo and to identify the mechanisms by which it inhibits cancer cell growth. Another area of interest is the development of new formulations of 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoic acid acid that can reduce its gastrointestinal side effects while maintaining its anti-inflammatory and analgesic properties. Additionally, the use of 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoic acid acid in combination with other drugs for the treatment of inflammatory conditions should be explored.

Scientific Research Applications

2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoic acid acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as arthritis, gout, and menstrual cramps. 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoic acid acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-[[2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O5S/c1-28(26,27)22(12-6-4-5-11(9-12)17(18,19)20)10-15(23)21-14-8-3-2-7-13(14)16(24)25/h2-9H,10H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYARKLLAQHGQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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